molecular formula C15H20N4O3S2 B292556 ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate

ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate

Cat. No. B292556
M. Wt: 368.5 g/mol
InChI Key: IGTLUDLAIIJCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and enzymes involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate in lab experiments is its potent therapeutic activity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Additionally, more studies are needed to explore its potential use in the treatment of neurodegenerative disorders. Furthermore, the development of novel synthetic methods to produce this compound in a more efficient manner is also an area of interest.

Synthesis Methods

The synthesis method of ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves the reaction of 2-(isopropylthio)acetaldehyde with 3-amino-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound.

Scientific Research Applications

Ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Additionally, it has been shown to possess neuroprotective properties and has the potential to be used in the treatment of neurodegenerative disorders.

properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 4-amino-3-oxo-5-propan-2-ylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C15H20N4O3S2/c1-4-22-15(21)18-6-5-9-10(7-18)24-12-11(9)13(20)19(16)14(17-12)23-8(2)3/h8H,4-7,16H2,1-3H3

InChI Key

IGTLUDLAIIJCHP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC(C)C)N

Origin of Product

United States

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